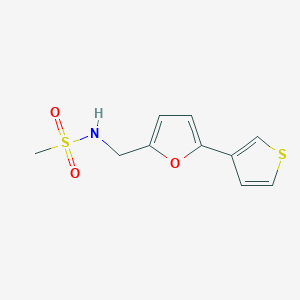

N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

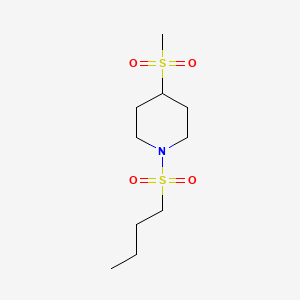

N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide is a chemical compound with the molecular formula C10H11NO3S2 and a molecular weight of 257.32. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives, such as N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide, has been a topic of interest in recent years . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide is characterized by a thiophene ring attached to a furan ring via a methylene bridge, and a methanesulfonamide group attached to the methylene bridge.科学的研究の応用

Synthesis and Characterization

N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide is involved in the synthesis and characterization of new sulfonamide derivatives. These compounds have been synthesized and characterized using various analytical techniques, demonstrating their potential in further chemical applications and studies on their structural properties. For instance, the synthesis, characterization, and antibacterial activity of sulfonamide derivatives highlight the compound's utility in creating biologically active molecules (Özdemir et al., 2009).

Enzyme Inhibition

Research into furan sulfonylhydrazones derived from methanesulfonic acid hydrazide explores their enzyme inhibition activities. Specifically, their effects on carbonic anhydrase I (hCA I) isoenzyme have been studied, revealing potential therapeutic applications. This underscores the compound's role in designing enzyme inhibitors with potential medical applications (Gündüzalp et al., 2016).

Molecular Structure Analysis

The detailed structural study of derivatives, including X-ray powder diffraction techniques, provides insights into the effects of substitution on supramolecular assembly. Such studies are crucial for understanding molecular interactions and designing compounds with desired physical and chemical properties (Dey et al., 2015).

Computational Studies

Computational studies on the molecular conformation, NMR chemical shifts, and vibrational transitions of related methanesulfonamide compounds contribute to a deeper understanding of their physical and chemical behaviors. These studies assist in predicting the properties of new sulfonamide derivatives and their potential applications (Karabacak et al., 2010).

Microbial Metabolism

Investigations into the microbial metabolism of methanesulfonic acid, a related compound, shed light on its biodegradation and ecological impact. Understanding how bacteria utilize methanesulfonate as a sulfur source offers insights into biogeochemical cycles and environmental detoxification processes (Kelly & Murrell, 1999).

将来の方向性

Future research could focus on further exploring the synthesis, properties, and potential applications of N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide. Given the interest in thiophene-based analogs for their biological activity , this compound could be a promising candidate for further investigation.

特性

IUPAC Name |

N-[(5-thiophen-3-ylfuran-2-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S2/c1-16(12,13)11-6-9-2-3-10(14-9)8-4-5-15-7-8/h2-5,7,11H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBUDEIFGXFTOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=C(O1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2812377.png)

![2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2812378.png)

![6-Phenylmethoxycarbonyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2812382.png)

![1-Isopropyl-3-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2812383.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2812385.png)

![4-(4-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2812392.png)

![2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B2812398.png)